molecular formula C18H17BrClNO5 B5761946 methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate

methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate

Cat. No. B5761946
M. Wt: 442.7 g/mol
InChI Key: CPQZVGGGQBIXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate, also known as BM212, is a novel compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is implicated in cancer. methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate may also induce cell cycle arrest and DNA damage in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and apoptotic effects on cancer cells, methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has been shown to inhibit angiogenesis, or the growth of new blood vessels. This is important in cancer, as tumors require a blood supply to grow and metastasize. methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has also been shown to modulate the immune system, potentially enhancing the body's ability to fight cancer.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate is its specificity for cancer cells, potentially minimizing side effects. However, methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate is still in the early stages of research, and its efficacy and safety have not been fully established. Additionally, the synthesis of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several potential future directions for research on methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate. One area of interest is the development of derivatives or analogs of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate with improved pharmacological properties. Another area of interest is the investigation of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to establish the safety and efficacy of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate in preclinical and clinical studies.

Synthesis Methods

The synthesis of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate involves several steps. First, 2-bromo-4-methylphenol is reacted with acetyl chloride to form 2-bromo-4-methylphenyl acetate. This intermediate is then reacted with 4-amino-5-chloro-2-methoxybenzoic acid to form the final product, methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate. The synthesis of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has anti-proliferative effects on cancer cells, including breast, lung, and colon cancer cells. methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate may have potential as a cancer treatment.

properties

IUPAC Name

methyl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO5/c1-10-4-5-15(12(19)6-10)26-9-17(22)21-14-8-16(24-2)11(7-13(14)20)18(23)25-3/h4-8H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQZVGGGQBIXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)-5-chloro-2-methoxybenzoate

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